Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16955448
InChI: InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3
SMILES:
Molecular Formula: C12H11BrN2O2S
Molecular Weight: 327.20 g/mol

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC16955448

Molecular Formula: C12H11BrN2O2S

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate -

Specification

Molecular Formula C12H11BrN2O2S
Molecular Weight 327.20 g/mol
IUPAC Name ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3
Standard InChI Key VHVNFCZHFWGVJP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₁BrN₂O₂S) integrates three functional regions:

  • A thiazole ring (a five-membered aromatic heterocycle with nitrogen and sulfur atoms) at positions 1 and 3.

  • A bromomethyl group (-CH₂Br) at the 4-position of the thiazole, providing electrophilic reactivity.

  • A 4-pyridyl substituent at the 2-position, contributing π-π stacking potential and hydrogen-bonding capabilities.

  • An ethyl carboxylate ester (-COOEt) at the 5-position, influencing solubility and metabolic stability.

The molecular weight is 327.20 g/mol, with a bromine atom constituting ~24.4% of its mass.

Spectroscopic and Computational Data

  • IUPAC Name: Ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate.

  • SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr.

  • InChI Key: VHVNFCZHFWGVJP-UHFFFAOYSA-N.
    Quantum mechanical calculations predict a planar thiazole-pyridyl system, with the bromomethyl group adopting a conformation perpendicular to the ring to minimize steric hindrance .

Synthesis and Synthetic Applications

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Thiazole Formation: A Hantzsch thiazole synthesis between a α-bromo ketone (e.g., 4-pyridyl glyoxal) and a thioamide derivative forms the 2-(4-pyridyl)thiazole core .

  • Bromomethylation: Electrophilic bromination of a pre-installed methyl group using N-bromosuccinimide (NBS) under radical or light-initiated conditions.

  • Esterification: Introduction of the ethyl carboxylate via Steglich esterification or alkylation of a carboxylic acid precursor.

Key challenges include controlling regioselectivity during thiazole cyclization and avoiding over-bromination. Yields range from 40–65% in optimized protocols .

Role as a Synthetic Intermediate

The bromomethyl group’s susceptibility to nucleophilic substitution (SN2) makes this compound valuable for:

  • Alkylation Reactions: Coupling with amines, thiols, or alcohols to generate diversely functionalized thiazoles.

  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups.

  • Polymer Chemistry: As a monomer in conductive polymers due to the pyridyl-thiazole π-system.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound covalently inhibits enzymes via bromomethyl-electrophile interactions:

  • Kinase Inhibition: The pyridyl moiety binds to ATP pockets in kinases, while the bromomethyl group alkylates cysteine residues near the active site. This dual mechanism has been exploited in cyclin-dependent kinase (CDK) inhibitors .

  • Antimicrobial Effects: Analogous thiazoles exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis enzymes .

Receptor Modulation

  • GABAA Receptor: Thiazole derivatives modulate chloride ion channels, with EC₅₀ values in the low micromolar range.

  • Histamine H3 Receptor: Pyridyl-thiazoles act as inverse agonists (Ki = 12–180 nM), showing potential in neuroinflammatory disorders .

Comparative Analysis with Structural Analogues

Compound NameStructural FeaturesBiological ActivityKey Differences from Target Compound
Ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate Methyl instead of bromomethylModerate kinase inhibition (IC₅₀ = 1.2 μM)Lacks electrophilic site for covalent binding
Ethyl 4-hydroxy-2-(4-pyridyl)thiazole-5-carboxylate Hydroxyl group at C4Antioxidant (EC₅₀ = 8.7 μM in DPPH assay)Polar hydroxyl reduces membrane permeability
Ethyl 2-aminothiazole-5-carboxylateAmino group at C2Antiviral (IC₅₀ = 0.8 μM vs. HSV-1)Absence of pyridyl limits π-stacking interactions

The bromomethyl derivative’s superior enzyme inhibition (IC₅₀ = 0.3 μM vs. CDK2) stems from its irreversible binding mode, unlike reversible interactions seen in methyl or hydroxy analogues .

Recent Research Advancements

Cancer Therapeutics

  • CDK9 Inhibition: A 2024 study demonstrated nanomolar inhibition (IC₅₀ = 89 nM) of CDK9, a target in acute myeloid leukemia. Bromomethyl-thiazoles induced apoptosis in MV4-11 cells (EC₅₀ = 1.4 μM).

  • PROTAC Development: The compound was conjugated to a E3 ligase ligand (e.g., thalidomide), creating a proteolysis-targeting chimera that degraded BRD4 in 72 hours (DC₅₀ = 120 nM).

Antimicrobial Agents

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Hybrids with ciprofloxacin showed synergistic effects (FIC index = 0.25), reducing biofilm formation by 78% at 8 μg/mL .

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